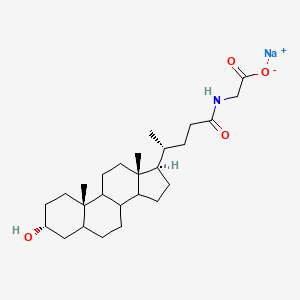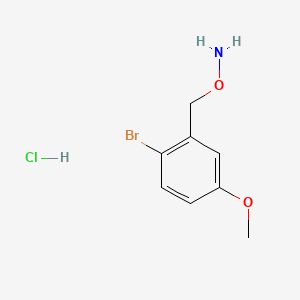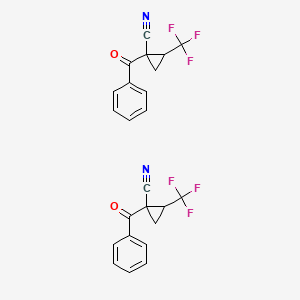
Sodium glycolithocholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium glycolithocholate is a bile acid derivative, specifically a sodium salt of glycolithocholic acid. It is a secondary bile acid formed in the liver by the conjugation of lithocholic acid with glycine. This compound plays a significant role in the metabolism and regulation of bile acids in the human body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium glycolithocholate generally involves the following steps:
Reacting Lithocholic Acid with Diethylaminomethylformamide: This step generates the substrate required for further reactions.
Reaction with Glycine: The substrate reacts with glycine to form glycolithocholic acid.
Formation of Sodium Salt: Finally, glycolithocholic acid is reacted with sodium carbonate to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and medical applications .
化学反応の分析
Types of Reactions: Sodium glycolithocholate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
科学的研究の応用
Sodium glycolithocholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving bile acids.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: this compound is used in research related to liver diseases, cholestasis, and other conditions involving bile acid dysregulation.
作用機序
The mechanism of action of sodium glycolithocholate involves its interaction with bile acid receptors and transporters in the liver and intestines. It regulates bile acid synthesis, secretion, and reabsorption, thereby maintaining bile acid homeostasis. The compound also influences various signaling pathways involved in lipid metabolism and detoxification processes .
類似化合物との比較
Glycolithocholic Acid: The parent compound of sodium glycolithocholate, formed by the conjugation of lithocholic acid with glycine.
Taurolithocholic Acid: Another bile acid derivative formed by the conjugation of lithocholic acid with taurine.
Lithocholic Acid: A primary bile acid that serves as a precursor for various bile acid derivatives.
Uniqueness: this compound is unique due to its specific sodium salt form, which enhances its solubility and stability compared to its parent compound, glycolithocholic acid. This makes it particularly useful in research and industrial applications where these properties are essential .
特性
分子式 |
C26H42NNaO4 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1 |
InChIキー |
LQKBJAKZKFBLIB-DVTCRTTASA-M |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)


![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)

